The solid-phase synthesis of CC-8490 follows a standardized four-reaction cycle methodology that has been extensively optimized for phosphorothioate oligonucleotide production [7]. This process involves sequential detritylation, coupling, sulfurization, and failure sequence capping reactions performed on controlled pore glass solid supports [7] [19]. Recent developments have demonstrated that the traditional four-step process can be reduced to a three-reaction cycle by eliminating the standard acetic anhydride capping step, as sulfurization reagent byproducts effectively cap failure sequences [7].
The synthesis begins with 5′-hydroxyl group deprotection using trichloroacetic acid treatment, followed by phosphoramidite coupling activated with tetrazole [19]. The critical sulfurization step converts phosphite triester intermediates to phosphorothioate linkages using specialized reagents such as 3H-1,2-benzodithiole-3-one 1,1-dioxide or Beaucage reagent [7] [8]. This modified approach reduces reagent consumption by approximately 25% and decreases the environmental factor from approximately 2000 to less than 1500 for kilogram-scale synthesis [7].
Contemporary research has identified several key optimization strategies for improving synthesis efficiency and product quality [7] [21]. Extended coupling times, typically 10-15 minutes under anhydrous conditions, have been shown to achieve 97-99% coupling efficiency per cycle [19]. The implementation of excess phosphoramidite reagents and optimized activator concentrations further enhances reaction completeness [21].
Temperature control during synthesis proves critical, with ambient temperature conditions providing optimal balance between reaction efficiency and side product formation [7]. The selection of appropriate sulfurizing agents significantly impacts both yield and stereochemical control, with newer reagent systems demonstrating superior performance compared to traditional elemental sulfur-based approaches [21].
Step | Reagents | Conditions | Yield Impact | Optimization Strategy |
---|---|---|---|---|
Detritylation | Trichloroacetic acid in dichloromethane | Room temperature, 1-2 min | Minimal loss if optimized | Optimize acid concentration |
Coupling | Phosphoramidite activated with tetrazole | 10-15 min, anhydrous conditions | 97-99% per coupling | Extended coupling time, excess reagent |
Sulfurization | Sulfurizing agent (e.g., DDTT, Beaucage reagent) | 2-3 min, room temperature | 95-99% conversion | Selection of efficient sulfurizing agent |
Capping | Acetic anhydride | 1-2 min, room temperature | Prevents n-1 impurities | Can be eliminated with efficient sulfurization |
Recent advances in phosphorothioate synthesis have focused on achieving stereocontrol at the phosphorus center [21] [24]. The development of P(V)-based reagent systems has enabled complete stereocontrol while bypassing traditional P(III) oxidative chemistry [21]. These innovations utilize limonene-derived chiral backbones anchored to oxathiaphospholane sulfide cores, providing exceptional stereochemical control with operational simplicity [21].
Liquid-phase synthesis methodologies have demonstrated particular promise for stereocontrolled oligonucleotide assembly [24]. Using 5′-O-(2-methoxyisopropyl)-protected 2′-deoxynucleosides as chiral P(V)-building blocks, researchers have achieved nearly quantitative coupling efficiencies with greater than 95% purity for each synthesis cycle [24]. This approach yields approximately 80% per synthesis cycle for medium-length oligonucleotides while maintaining precise stereochemical control [24].
The incorporation of 2′-methoxyethyl modifications in CC-8490 synthesis requires specialized chemical methodologies that replace the 2′-hydroxyl group in ribose with an O-methoxyethyl moiety [6] [28]. This modification significantly enhances oligonucleotide stability and binding affinity while reducing toxicity profiles [6]. The synthetic approach typically employs aluminum-mediated ring-opening reactions of 2,2′-anhydronucleosides with 2-methoxyethanol under reflux conditions for 48 hours, achieving yields of approximately 55% [28].
Alternative synthetic routes utilize magnesium-catalyzed procedures in methanol systems, though these require careful optimization to prevent unwanted side reactions such as nucleobase iodination [28]. The selection of appropriate protecting group strategies proves crucial for successful 2′-methoxyethyl incorporation, with 5′-O-(2-methoxyisopropyl) groups demonstrating particular utility in stereocontrolled synthesis applications [24].
The 2′-methoxyethyl modification confers several critical advantages for therapeutic oligonucleotides like CC-8490 [6] [2]. Enhanced nuclease resistance represents the primary benefit, with modified oligonucleotides demonstrating superior stability compared to unmodified and 2′-O-methyl counterparts in biological environments [6]. This increased resistance stems from replacement of the nucleophilic 2′-hydroxyl group, which significantly reduces susceptibility to ribonuclease degradation [6].
Binding affinity improvements constitute another significant advantage, with 2′-methoxyethyl modifications increasing thermodynamic stability of RNA-oligonucleotide duplexes [6]. These modifications enable higher-affinity interactions with target messenger ribonucleic acid sequences while maintaining sequence specificity [2]. The enhanced binding characteristics translate to improved therapeutic efficacy at lower concentrations, reducing potential off-target effects [6].
Property | Standard Phosphorothioate | 2′-MOE Modified | Optimization Benefit |
---|---|---|---|
Nuclease Resistance | Moderate | High | Increased stability in vivo |
RNA Binding Affinity | Moderate | Increased | Enhanced target binding |
Toxicity Profile | Higher | Decreased | Improved safety profile |
Tissue Half-life | 2-3 days | ~7 days | Extended duration of action |
Synthesis Complexity | Lower | Higher | Improved therapeutic index |
Characterization of 2′-methoxyethyl-modified oligonucleotides requires specialized analytical approaches due to their unique physicochemical properties [15]. Hydrophilic interaction liquid chromatography has emerged as a preferred method for analyzing these modifications, utilizing polyvinyl alcohol-based stationary phases modified with diol functional groups [15]. This technique enables efficient separation of modified and unmodified species while maintaining compatibility with mass spectrometric detection [15].
The hydrophilicity differences between various ribose modifications significantly influence chromatographic behavior [15]. 2′-methoxyethyl modifications demonstrate lower hydrophilicity compared to standard ribose, resulting in reduced retention times relative to unmodified analogs [15]. This characteristic enables straightforward identification and quantification of modification levels during synthesis optimization [15].
Reversed-phase high-performance liquid chromatography represents a fundamental purification methodology for CC-8490 and related phosphorothioate oligonucleotides [9] [12]. This technique exploits hydrophobic interactions between oligonucleotides and alkyl-modified silica stationary phases, enabling separation based on hydrophobicity differences [9]. The incorporation of terminal hydrophobic protecting groups enhances retention and selectivity, facilitating efficient purification across diverse oligonucleotide structures [9].
Optimization strategies for reversed-phase purification focus on mobile phase composition, particularly organic modifier concentrations [9]. Acetonitrile gradients prove most effective, with concentrations of 15-25% providing optimal resolution for phosphorothioate species [9]. The method demonstrates broad applicability for various modified oligonucleotide structures while maintaining scalability from analytical to preparative applications [9].
Anion exchange chromatography offers superior selectivity for phosphorothioate oligonucleotide purification, particularly for CC-8490 synthesis applications [10] [11]. The technique separates oligonucleotides based on charge density, with longer sequences exhibiting stronger retention on quaternary ammonium-functionalized resins [10]. Recent optimization studies have identified critical parameters for maximizing yield and purity in phosphorothioate purification [23].
Organic solvent addition proves essential for phosphorothioate purification, with acetonitrile concentrations of 20% demonstrating optimal performance [23]. This modification reduces hydrophobic interactions and prevents non-specific binding to the resin matrix [23]. Chaotropic salt selection also impacts purification efficiency, with sodium perchlorate and sodium bromide providing superior results compared to traditional sodium chloride systems [23].
Method | Principle | Typical Yield | Purity Achieved | Optimization Strategy |
---|---|---|---|---|
Reversed-Phase HPLC | Hydrophobic interactions | 70-85% | 90-95% | Optimize organic modifier (ACN) |
Anion Exchange HPLC | Charge-based separation | 65-80% | 95-98% | Use chaotropic salts (NaClO4) |
Ion-Pair HPLC | Ion-pair formation with stationary phase | 75-90% | 92-96% | Optimize ion-pair reagent concentration |
Size Exclusion | Size-based separation | 85-95% | 85-90% | Primarily for desalting |
Contemporary purification strategies for CC-8490 synthesis increasingly employ integrated multidimensional chromatographic approaches that combine orthogonal separation mechanisms [11]. These systems utilize sequential anion exchange and ion-pair reversed-phase chromatography without intermediate hold steps, significantly reducing processing time while improving reproducibility [11]. The integrated approach addresses the purity-yield trade-off inherent in single-dimension purification methods [11].
Process optimization in multidimensional systems focuses on buffer compatibility and gradient programming between separation modes [11]. The elimination of desalting steps between chromatographic dimensions reduces sample loss while maintaining separation efficiency [11]. These automated systems demonstrate considerable potential for large-scale oligonucleotide manufacturing, offering improved robustness and reduced operator intervention requirements [11].
Temperature optimization studies reveal minimal benefits for phosphorothioate purification when organic solvents and chaotropic salts are already incorporated [23]. However, elevated temperatures can promote ionic interactions, potentially improving separation of closely related impurities [23]. The optimal purification conditions for phosphorothioate oligonucleotides incorporate 20% acetonitrile, 1 M sodium perchlorate, and ambient temperature operation [23].